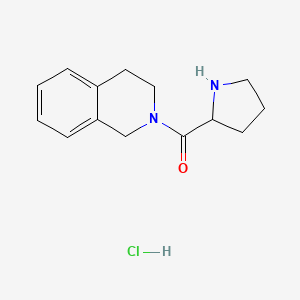
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Descripción general
Descripción
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride, also known as 3,4-DHP-2P, is a synthetic compound that has been studied for its potential use in scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 275.77 g/mol. 3,4-DHP-2P has been studied for its potential use in drug discovery and development, as well as for various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, introducing a new synthesis pathway for the Pyrrolo[1,2-b]cinnolin-10-one Ring System, hinting at the potential for developing novel compounds with this chemical structure (Kimbaris & Varvounis, 2000).
- Panda et al. (2019) studied the reactivity profile of newly designed bis(heterocyclo)methanide (BHM) on a {Ru(acac)2} platform, which could lead to advances in redox chemistry and provide new dimensions relating to analogous β-diketiminate as well as α-ketodiimine chemistry (Panda et al., 2019).
Therapeutic Potential and Biological Activity
- Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting the potential therapeutic applications of derivatives, including anti-cancer, anti-bacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
- Jiang et al. (2019) explored the structure-based design of selective butyrylcholinesterase (BChE) inhibitors with anti-Aβ aggregation activity, providing a valuable chemical template for the development of selective BChE inhibitors (Jiang et al., 2019).
- Desai et al. (2016) synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, demonstrating potent antibacterial and antifungal activity, and emphasizing the potential of electron-withdrawing groups in enhancing antimicrobial activity (Desai et al., 2016).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(13-6-3-8-15-13)16-9-7-11-4-1-2-5-12(11)10-16;/h1-2,4-5,13,15H,3,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVWLUUUVOMBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)
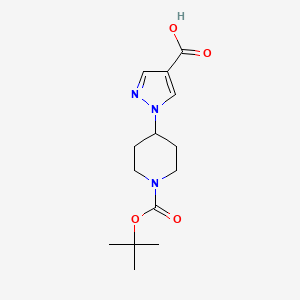
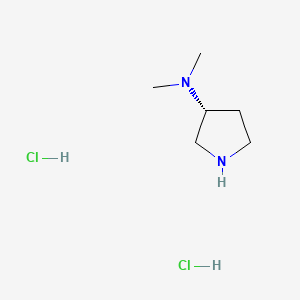
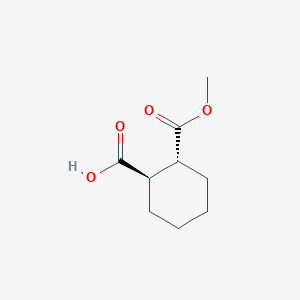

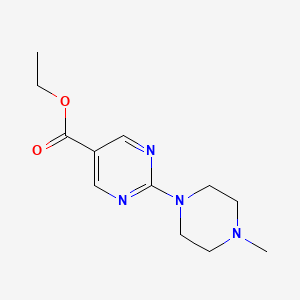
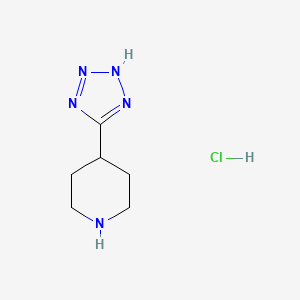
![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)
![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)

